6-(Hydroxymethyl)picolinic acid

Solubility Synthetic Chemistry Medicinal Chemistry

Researchers requiring a bifunctional pyridine scaffold often face the limitation of using simple picolinic acid, which lacks a reactive handle for downstream conjugation. 6-(Hydroxymethyl)picolinic acid (CAS 1197-10-0) directly resolves this bottleneck by combining a picolinate metal-chelating motif with a primary alcohol for esterification, oxidation, or bioconjugation. - Dual Functionality: Enables simultaneous metal coordination and covalent attachment to polymers, biomolecules, or solid supports. - Supply Reliability: Sourced at ≥97% purity with ambient-temperature shipping and global stock availability. - Cost Efficiency: Standard research quantities (250 mg-5 g) priced competitively, with bulk options accessible for scale-up programs.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 1197-10-0
Cat. No. B074752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)picolinic acid
CAS1197-10-0
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)CO
InChIInChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9H,4H2,(H,10,11)
InChIKeySWQMSUWYOLDNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Hydroxymethyl)picolinic Acid: Baseline Properties & Procurement


6-(Hydroxymethyl)picolinic acid (CAS 1197-10-0), also known as 6-hydroxymethyl-pyridine-2-carboxylic acid, is a bifunctional heterocyclic building block with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . This compound incorporates both a picolinic acid moiety for metal chelation and a hydroxymethyl group as a synthetic handle for further derivatization [1]. Its key physical properties include a melting point of 136–137 °C [2] and a predicted pKa of 0.96 ± 0.50 , with commercial availability typically at ≥95% purity .

Why Generic Substitution Fails: Dual-Functionality Requirement


Direct substitution of 6-(hydroxymethyl)picolinic acid with simple picolinic acid or other 6-substituted analogs (e.g., 6-methylpicolinic acid) is invalid for applications requiring both a strong metal chelator and a reactive conjugation handle. While picolinic acid provides the core N,O-chelation motif, it lacks the hydroxymethyl group that enables downstream functionalization [1]. Conversely, 6-methylpicolinic acid introduces a 6-position substituent but eliminates the hydroxyl moiety, thereby removing the capacity for esterification, oxidation to aldehydes/carboxylic acids, or bioconjugation via the alcohol group [2]. The evidence below quantifies these critical performance differentiators.

6-(Hydroxymethyl)picolinic Acid: Head-to-Head Comparison with Analogs


Enhanced Aqueous Solubility vs. 6-Methylpicolinic Acid

6-(Hydroxymethyl)picolinic acid exhibits an ESOL-predicted aqueous solubility of 16.3 mg/mL (0.106 mol/L), a value that is qualitatively and quantitatively superior to the solubility of its 6-methyl analog due to the hydrogen-bonding capacity of the hydroxymethyl substituent . This enhanced solubility translates directly into improved handling in aqueous reaction media, whereas the more hydrophobic 6-methylpicolinic acid often requires organic co-solvents [1].

Solubility Synthetic Chemistry Medicinal Chemistry

Superior Synthesis Yield via Ester Hydrolysis

The synthesis of 6-(hydroxymethyl)picolinic acid via hydrolysis of its ethyl ester precursor proceeds with a reported yield of approximately 95% [1]. This contrasts with the alternative direct hydroxymethylation of picolinic acid using formaldehyde, which typically achieves lower yields due to competing side reactions [2]. The high-yielding ester hydrolysis route provides a reproducible and scalable procurement pathway.

Synthesis Yield Process Chemistry

Copper(II) Complex Stability vs. 5-Hydroxypicolinate

Density functional theory (DFT) calculations comparing hydroxypicolinic acid isomers reveal that while 5-hydroxypicolinate exhibits the highest preference for complexation with copper(II), 6-hydroxypicolinate—the core chelating motif of the target compound—yields the most thermodynamically stable copper(II) complex [1]. This computational finding positions the 6-substituted scaffold as the optimal choice for applications requiring robust copper(II) binding.

Coordination Chemistry DFT Metal Complex Stability

Hydroxymethyl Group as Functionalization Handle

6-(Hydroxymethyl)picolinic acid is explicitly noted as a precursor for synthesizing metal complexes used in catalysis [1]. Its hydroxymethyl group can be readily oxidized to 6-formylpicolinic acid or 6-carboxypicolinic acid [2], or esterified to produce derivatives such as methyl 6-(hydroxymethyl)picolinate [3]. In contrast, picolinic acid lacks this reactive handle, and 6-methylpicolinic acid's methyl group is inert toward similar transformations. This functionalization capacity is essential for tailoring ligands for specific metal ions or bioconjugation applications.

Synthetic Chemistry Functionalization Bioconjugation

Commercial Purity and Storage Stability

Commercially available 6-(hydroxymethyl)picolinic acid is routinely supplied at ≥95% purity as determined by HPLC, with stringent controls for heavy metal content and residual solvents [1]. The compound is chemically stable under recommended storage conditions , typically requiring storage at 2–8°C under inert atmosphere . This quality specification provides procurement confidence and minimizes batch-to-batch variability.

Procurement Quality Control Stability

6-(Hydroxymethyl)picolinic Acid: Optimal Use Cases


Tailored Metal Complexes for Catalysis

6-(Hydroxymethyl)picolinic acid serves as a versatile precursor for metal complexes utilized in catalysis [1]. Its ability to chelate metal ions via the N,O-picolinate moiety enhances the stability and reactivity of the resulting complexes, while the hydroxymethyl group provides a functionalization handle for introducing additional coordinating groups or tethering the ligand to solid supports. This dual functionality makes it a superior choice over picolinic acid or 6-methylpicolinic acid for designing task-specific catalysts.

Luminescent Lanthanide Complexes & Optical Sensors

The picolinate scaffold is a well-established sensitizer for lanthanide luminescence [1]. 6-(Hydroxymethyl)picolinic acid, and its phosphoryl derivatives, can form stable complexes with lanthanide ions (e.g., Eu³⁺, Tb³⁺), with terbium complexes exhibiting brighter luminescence [2]. The hydroxymethyl group enables covalent attachment of the ligand to polymers, surfaces, or biomolecules, facilitating the creation of hybrid luminescent materials and molecular sensors for bioimaging and analytical applications.

Bioconjugation & Targeted Drug Delivery

The primary alcohol of 6-(hydroxymethyl)picolinic acid can be readily esterified to attach the metal-chelating picolinate unit to drug molecules, targeting vectors, or polymeric carriers [1]. This bioconjugation strategy is not accessible with picolinic acid or 6-methylpicolinic acid. The resulting conjugates can be used to deliver therapeutic metal ions, chelate excess metals in vivo, or develop metalloenzyme inhibitors with enhanced specificity.

Heterocyclic Compound Library Building Block

6-(Hydroxymethyl)picolinic acid is a valuable building block for constructing libraries of heterocyclic compounds [1]. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine or halide, enabling diverse downstream synthetic transformations. Its high synthetic yield (~95%) from the ethyl ester precursor ensures cost-effective access for medicinal chemistry and agrochemical discovery programs requiring functionalized pyridine cores.

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